molecular formula C12H17NO2 B7866926 2-Amino-5-tert-butyl-benzoic acid methyl ester CAS No. 2475-79-8

2-Amino-5-tert-butyl-benzoic acid methyl ester

Cat. No. B7866926
CAS RN: 2475-79-8
M. Wt: 207.27 g/mol
InChI Key: HWVVFKKPQMYOIX-UHFFFAOYSA-N
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Description

“2-Amino-5-tert-butyl-benzoic acid methyl ester” is a chemical compound with the molecular formula C9H20N2O2 . It is also known by other names such as “tert-Butyl (2-amino-2-methylpropyl)carbamate” and "(2-AMINO-2-METHYL-PROPYL)-CARBAMIC ACID TERT-BUTYL ESTER" . The CAS number for this compound is 95034-05-2 .


Synthesis Analysis

The synthesis of tert-butyl esters of Nα-protected amino acids, which could include “2-Amino-5-tert-butyl-benzoic acid methyl ester”, has been described in the literature . The method involves the use of protected amino acids and tert-butanol, with anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents . This method is reported to afford tert-butyl esters in good yields and is tolerant of a variety of amino acid side chains and substituents .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Amino-5-tert-butyl-benzoic acid methyl ester” include a predicted boiling point of 244.5±19.0 °C and a predicted density of 0.957±0.06 g/cm3 .

Safety and Hazards

While specific safety and hazard information for “2-Amino-5-tert-butyl-benzoic acid methyl ester” was not found, it is generally recommended to ensure adequate ventilation when handling similar compounds, avoid contact with skin, eyes, and clothing, and avoid ingestion and inhalation .

properties

IUPAC Name

methyl 2-amino-5-tert-butylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-12(2,3)8-5-6-10(13)9(7-8)11(14)15-4/h5-7H,13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWVVFKKPQMYOIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501257213
Record name Methyl 2-amino-5-(1,1-dimethylethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501257213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-5-tert-butylbenzoate

CAS RN

2475-79-8
Record name Methyl 2-amino-5-(1,1-dimethylethyl)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2475-79-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-amino-5-(1,1-dimethylethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501257213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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